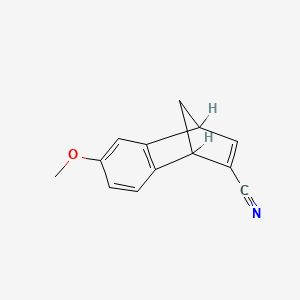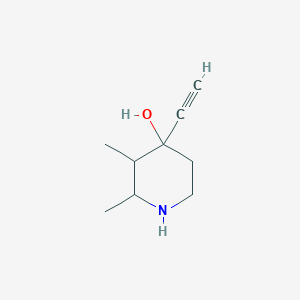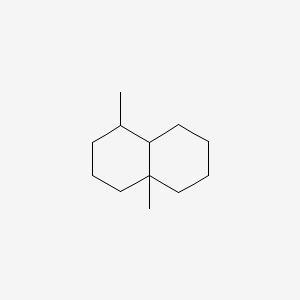
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its azo groups and sulfonic acid functionality, making it a versatile molecule in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 2,4-dihydroxybenzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and reactivity. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 4-[(5-chloro-2-hydroxyphenyl)azo]-, monosodium salt
- 2-Hydroxy-5-chlorobenzophenone
Uniqueness
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt is unique due to its dual azo groups and sulfonic acid functionality, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific dyeing and staining characteristics.
Propriétés
Numéro CAS |
72379-57-8 |
|---|---|
Formule moléculaire |
C18H12ClN4NaO6S |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
sodium;4-[[5-[(5-chloro-2-hydroxyphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H13ClN4O6S.Na/c19-10-1-6-16(24)13(7-10)22-23-15-8-14(17(25)9-18(15)26)21-20-11-2-4-12(5-3-11)30(27,28)29;/h1-9,24-26H,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
FVIRGUJWYBKILL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=CC(=C3)Cl)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)



![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)

![(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14471822.png)
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)

![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

